molecular formula C10H11N3 B8739229 3-(5-methyl-1H-imidazol-4-yl)aniline

3-(5-methyl-1H-imidazol-4-yl)aniline

Cat. No.: B8739229
M. Wt: 173.21 g/mol
InChI Key: GZBUOJPEUXCGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-imidazol-4-yl)aniline is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a methyl group at the 5-position and an aniline group at the 4-position

Preparation Methods

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The methyl and aniline groups can influence the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features a trifluoromethyl group instead of a methyl group, which can influence its chemical properties and applications.

    4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)aniline: This compound has a pyrazole ring instead of an imidazole ring, leading to different reactivity and applications.

Uniqueness

3-(5-methyl-1H-imidazol-4-yl)aniline is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-4-yl)aniline

InChI

InChI=1S/C10H11N3/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3,(H,12,13)

InChI Key

GZBUOJPEUXCGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Eighty-four grams of 5-methyl-4-(3-nitrophenyl)-1-H-imidazole [R. Morgenstern et al., Pharmazie 30, 103 (1975)] dissolved in methanol were hydrogenated in the presence of 0.8 gm of 5% Pd catalyst at atmospheric pressure and at room temperature. When the calculated amount of hydrogen was taken up, the catalyst was filtered off, and the remaining solution was evaporated to dryness to produce 62.5 gm of the desired compound.
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